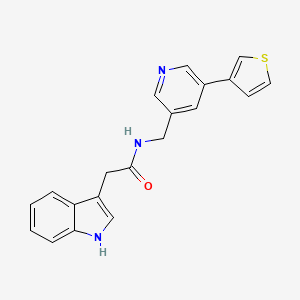

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . The second paper focuses on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives with antioxidant properties . These studies suggest that modifications to the indole and acetamide moieties can significantly impact the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds involves the condensation of different moieties to create a final product with the desired biological activity. In the case of the opioid kappa agonists, various substituents were introduced at specific positions to optimize activity . Similarly, the antioxidant compounds were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods indicate that the synthesis of this compound would likely involve multi-step reactions, including condensation, to incorporate the indole, thiophene, and pyridine rings into the final structure.

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in their biological activity. The presence of an indole moiety is common in many biologically active compounds, and its interactions with biological targets can be influenced by the substitution pattern on the indole ring . The thiophene and pyridine rings present in the compound of interest suggest potential for increased molecular stability and specific interactions with biological targets due to their aromatic nature and heteroatoms.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the introduction of various substituents to the core structure. The reactivity of the indole and acetamide groups is essential for the formation of the final compounds, as seen in the antioxidant activity study . The chemical reactions for synthesizing the compound of interest would likely be sensitive to the conditions used, such as temperature, solvents, and catalysts, to ensure the correct formation of bonds and preservation of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The indole ring system is known for its stability and ability to participate in π-π interactions, which can influence solubility and binding to biological targets . The presence of a thiophene ring could contribute to the compound's lipophilicity, potentially affecting its ability to cross cell membranes. The pyridine ring could introduce basicity to the molecule, influencing its solubility and protonation state at physiological pH. These properties are crucial for the compound's bioavailability and overall pharmacokinetic profile.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing various indole and pyridine derivatives due to their significant biological activities. For example, the study by Attaby et al. (2007) explores the synthesis and reactions of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, highlighting the synthetic routes and potential reactivity of such compounds Attaby, Ramla, & Gouda, 2007.

Biological Activities

Indole and pyridine derivatives have been extensively studied for their antiallergic, antimicrobial, and antitumor properties. Menciu et al. (1999) investigated a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides for their antiallergic potential, identifying compounds with significant activity in histamine release assays Menciu et al., 1999. Similarly, Anekal and Biradar (2012) conducted comparative studies on the synthesis of novel indole derivatives and evaluated their antimicrobial activities, demonstrating the relevance of such compounds in addressing microbial resistance Anekal & Biradar, 2012.

properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZNIQUTSYCKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)

![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)

![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3020575.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3020582.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/no-structure.png)